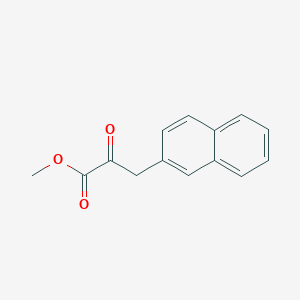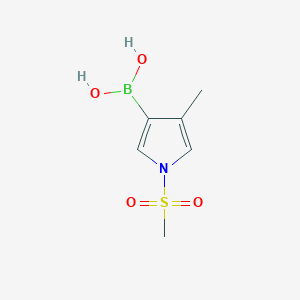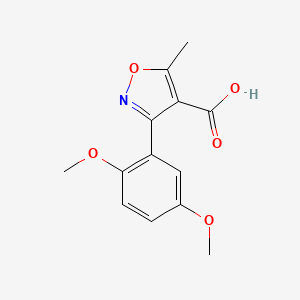
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound with the molecular formula C10H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a brominating agent. One common method is the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. This reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the pyridine rings play a crucial role in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-formylpyridine
- 2-Bromopyridine-6-carboxaldehyde
- 2-Bromopyridyl-6-carboxaldehyde
- 2-Formyl-6-bromopyridine
- 6-Bromo-2-formylpyridine
- 6-Bromo-2-pyridinecarbaldehyde
- 6-Bromopicolinaldehyde
- 6-Bromopyridine-2-aldehyde
Uniqueness
6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyridin-2-yl group allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrN3 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
6-bromo-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14) |
Clé InChI |
YXLLOGGJGCARBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
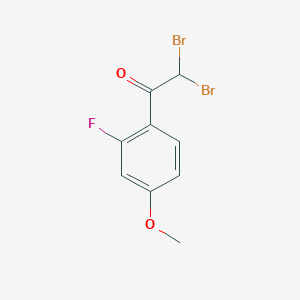

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
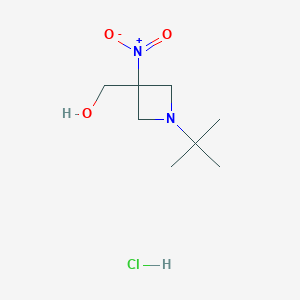
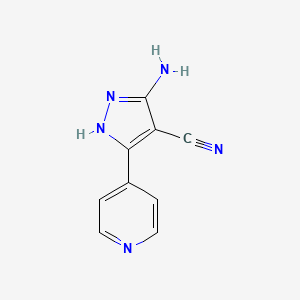
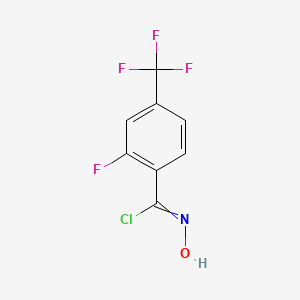
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
